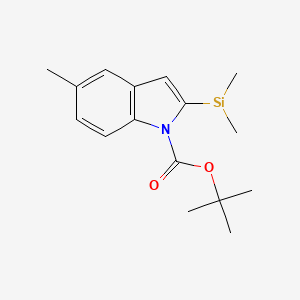

![molecular formula C19H22N2 B1279074 (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 210482-10-3](/img/structure/B1279074.png)

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

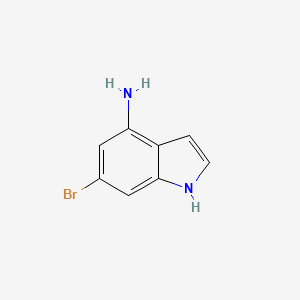

The compound “(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element. They are derived from ammonia (NH3) and are classified as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Practical Synthesis : The practical and scalable synthesis of advanced heterocyclic intermediates related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine has been achieved. This involves a Kulinkovich–de Meijere pyrroline cyclopropanation followed by transamination to supply significant quantities of the target azabicycle with high purity (Sirois et al., 2018).

Synthesis via Cyclopropanation : A method for synthesizing 3-azabicyclo[3.1.0]hexanes, including the structural type of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been developed using cyclopropylmagnesium carbenoids in a 1,5-C–H insertion process. This results in the formation of azabicyclo[3.1.0]hexanes in high yields (Kimura et al., 2015).

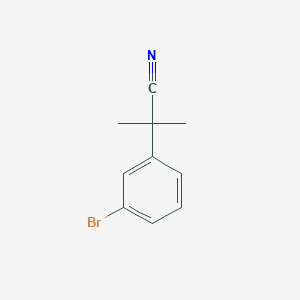

Reductive Decyanation : Research has explored the reductive removal of the cyano group in compounds structurally similar to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, highlighting the chemical manipulability of this class of azabicycles (Vilsmaier et al., 1998).

Synthesis of Chiral Systems : The synthesis of chiral morpholine systems, which could include derivatives of (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been achieved, demonstrating the potential for creating stereochemically complex molecules for research applications (Kilonda et al., 1995).

Dipeptide Mimics Synthesis : The compound has been involved in the synthesis of enantiopure benzyl and dibenzyl indolizidinone amino acids, demonstrating its utility in creating peptide mimics and templates for drug discovery (Polyak & Lubell, 1998).

Biological and Pharmacological Research

Analgesic Agents Development : Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are structurally related to (1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, have shown promise as nonnarcotic analgesic agents, indicating potential medical applications of this compound class (Epstein et al., 1981).

Neuroscience Research : A derivative, LY379268, has been used in neuroscience as a model compound in studies evaluating antipsychotic drugs, demonstrating the role of such compounds in psychiatric drug research (Benitex et al., 2014).

Propriétés

IUPAC Name |

(1S,5R)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2/t17-,18+,19? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSINLHKLATBU-DFNIBXOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448172 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

210482-10-3 |

Source

|

| Record name | (1R,5S)-N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)